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Compound of Interest
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Cat. No.: B10779859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06471553 is a potent and selective inhibitor of Monoacylglycerol O-acyltransferase 3

(MOGAT3), an enzyme involved in the synthesis of diacylglycerol (DAG) from

monoacylglycerol.[1][2] MOGAT3 plays a role in lipid metabolism and has been implicated in

pathological conditions, including certain cancers where it can contribute to therapeutic

resistance.[3][4] Understanding the selectivity of PF-06471553 is crucial for its development as

a chemical probe or therapeutic agent. These application notes provide detailed protocols for

assessing the selectivity of PF-06471553 against its primary target, MOGAT3, and other

related enzymes.

Data Presentation
Table 1: In Vitro Selectivity Profile of PF-06471553

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10779859?utm_src=pdf-interest
https://www.benchchem.com/product/b10779859?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/Q86VF5/entry
https://www.jci.org/articles/view/182217
https://pmc.ncbi.nlm.nih.gov/articles/PMC11645146/
https://pubmed.ncbi.nlm.nih.gov/39436710/
https://www.benchchem.com/product/b10779859?utm_src=pdf-body
https://www.benchchem.com/product/b10779859?utm_src=pdf-body
https://www.benchchem.com/product/b10779859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10779859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 (nM) Assay Type Reference

MOGAT3 92
Biochemical

Radiometric Assay
[1]

MGAT1 14,900 Biochemical Assay [1]

MGAT2 19,800 Biochemical Assay [1]

DGAT1 >50,000 Biochemical Assay [1]

DGAT2 >100,000 Biochemical Assay [1]

IC50 values represent the concentration of PF-06471553 required to inhibit 50% of the

enzyme's activity.

Signaling Pathway
MOGAT3 is a key enzyme in the monoacylglycerol pathway, catalyzing the conversion of

monoacylglycerol (MAG) to diacylglycerol (DAG).[3][5] In certain cancer cells, increased

MOGAT3 expression leads to an accumulation of DAG. This accumulation can activate Protein

Kinase C alpha (PKCα), which in turn can trigger downstream signaling cascades, such as the

RAF/MEK/ERK pathway and the eIF4E/HIF1A pathway, promoting cell survival and resistance

to therapy.[3][4]
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MOGAT3 signaling pathway and the inhibitory action of PF-06471553.
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Experimental Protocols
Biochemical MOGAT3 Activity Assay (Radiometric)
This protocol is designed to measure the enzymatic activity of MOGAT3 by quantifying the

incorporation of a radiolabeled acyl-CoA into diacylglycerol.

Materials:

Recombinant human MOGAT3 enzyme

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL fatty acid-free BSA

Substrate Mix: 2-monooleoylglycerol (2-MAG)

Radiolabeled Substrate: [1-14C]oleoyl-CoA

PF-06471553 (or other test compounds) dissolved in DMSO

Stop Solution: 2:1 (v/v) Chloroform:Methanol

Scintillation cocktail

96-well microplates

Scintillation counter

Procedure:

Prepare serial dilutions of PF-06471553 in DMSO. Further dilute the compounds in Assay

Buffer to the desired final concentrations. The final DMSO concentration in the assay should

be ≤1%.

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

Add 20 µL of recombinant MOGAT3 enzyme solution (pre-diluted in Assay Buffer) to each

well.
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Incubate the plate for 15 minutes at room temperature to allow for compound binding to the

enzyme.

Prepare the reaction mix by combining the Substrate Mix (2-MAG) and [1-14C]oleoyl-CoA in

Assay Buffer.

Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.

Incubate the reaction plate at 37°C for 30 minutes with gentle agitation.

Terminate the reaction by adding 100 µL of Stop Solution to each well.

Separate the lipid phase by adding 50 µL of water and centrifuging the plate.

Transfer an aliquot of the organic (lower) phase containing the radiolabeled diacylglycerol to

a scintillation vial.

Evaporate the solvent and add scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)
This protocol assesses the ability of PF-06471553 to bind to MOGAT3 within a live cellular

environment.

Materials:

HEK293 cells

MOGAT3-NanoLuc® fusion vector

NanoBRET™ tracer

Opti-MEM™ I Reduced Serum Medium
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Transfection reagent (e.g., FuGENE® HD)

PF-06471553 (or other test compounds) dissolved in DMSO

NanoBRET™ Nano-Glo® Substrate

White, opaque 96-well assay plates

Luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm and

>600 nm)

Procedure:

Co-transfect HEK293 cells with the MOGAT3-NanoLuc® fusion vector according to the

manufacturer's protocol.

Plate the transfected cells in white, opaque 96-well plates and incubate for 24 hours.

Prepare serial dilutions of PF-06471553 in Opti-MEM™.

Add the NanoBRET™ tracer to the diluted compounds.

Remove the culture medium from the cells and add the compound-tracer mix to the wells.

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's

instructions.

Add the substrate to each well.

Read the plate on a luminometer, measuring both donor (NanoLuc®, ~460 nm) and acceptor

(tracer, >600 nm) emission.

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound

concentration and fitting to a sigmoidal dose-response curve.
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Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a

compound like PF-06471553.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. uniprot.org [uniprot.org]

2. JCI - MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-
EGFR therapy in BRAFV600E-mutant metastatic colorectal cancer [jci.org]

3. MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-
EGFR therapy in BRAFV600E-mutant metastatic colorectal cancer - PMC
[pmc.ncbi.nlm.nih.gov]

4. MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-
EGFR therapy in BRAFV600E-mutant metastatic colorectal cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Abrogating Monoacylglycerol Acyltransferase Activity in Liver Improves Glucose Tolerance
and Hepatic Insulin Signaling in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Assessing PF-
06471553 Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10779859#protocol-for-assessing-pf-06471553-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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